molecular formula C12H12O4S2 B5542210 2,6-bis(methylsulfonyl)naphthalene

2,6-bis(methylsulfonyl)naphthalene

Cat. No.: B5542210
M. Wt: 284.4 g/mol
InChI Key: NOQVIHAPKMDGTE-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfonyl)naphthalene is a naphthalene derivative featuring two methylsulfonyl (-SO₂CH₃) groups at the 2- and 6-positions of the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making the compound relevant in materials science, medicinal chemistry, and synthetic applications. The methylsulfonyl groups act as strong electron-withdrawing moieties, influencing reactivity, photophysical behavior, and intermolecular interactions .

Synthesis typically involves sulfonation or nucleophilic substitution reactions. For instance, regioselective sulfonation of naphthalene derivatives under controlled conditions can yield the 2,6-isomer, as demonstrated in studies on sulfone nucleophiles . Crystal structure analyses reveal planar naphthalene cores with sulfonyl groups adopting specific torsion angles, which affect packing in the solid state .

Properties

IUPAC Name

2,6-bis(methylsulfonyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-10-8-12(18(2,15)16)6-4-9(10)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQVIHAPKMDGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Naphthalene-2,6-Diyl Bis(4-Methylbenzenesulfonate)

  • Structure : Features tosyl (-SO₂C₆H₄CH₃) groups instead of methylsulfonyl.
  • Properties : The bulkier tosyl substituents reduce planarity (r.m.s. deviation = 0.039 Å) compared to methylsulfonyl analogs. Crystal packing is influenced by C–H···O hydrogen bonds, with mixed syn/anti conformations .
  • Reactivity : Tosyl groups are more resistant to nucleophilic attack due to steric hindrance, whereas methylsulfonyl derivatives exhibit higher electrophilicity .

2,6-Bis(bromomethyl)naphthalene

  • Structure : Bromomethyl (-CH₂Br) groups replace sulfonyl moieties.
  • Biological Activity : Exhibits potent DNA crosslinking activity (IC₅₀ < 1 μM in murine leukemia models), unlike 2,6-bis(methylsulfonyl)naphthalene, which lacks direct DNA-binding capacity .
  • Stability : Bromomethyl groups are prone to hydrolysis, whereas sulfonyl derivatives are more stable under physiological conditions .

2,6-Diisopropylnaphthalene

  • Structure : Bulky isopropyl (-CH(CH₃)₂) substituents at the 2,6-positions.
  • Physical Properties :
    • Melting point: 67–70°C (vs. >200°C for sulfonyl analog due to stronger intermolecular forces) .
    • Boiling point: 279.3°C (lower than sulfonyl derivatives, which decompose before boiling) .
  • Applications : Used as a solvent or intermediate in polymer synthesis, contrasting with sulfonyl derivatives’ roles in electronics or drug design .

Electronic and Photophysical Comparisons

2,6-Distyrylnaphthalene with Sulfonyl Groups (ASDSN)

  • Structure: A donor–π–acceptor (D–π–A) system with sulfonyl groups as electron-withdrawing units.
  • The sulfonyl groups stabilize charge-transfer states, a property absent in non-sulfonated analogs .

Methylsulfonyl PCB Metabolites

  • Structure : Polychlorinated biphenyls with methylsulfonyl groups.
  • Toxicity : Accumulate in lung tissue and exhibit endocrine-disrupting effects, highlighting divergent biological impacts compared to naphthalene-based sulfonyl compounds .

Antineoplastic Sulfonylhydrazines (e.g., Prodrug 101M)

  • Structure : Contains methylsulfonyl and chloroethyl groups.
  • Safety : Wider therapeutic index than BCNU (a nitrosourea), suggesting sulfonyl groups enhance selectivity .

6-p-Toluidinylnaphthalene-2-Sulfonate (TNS)

  • Structure : Sulfonate (-SO₃⁻) instead of sulfonyl (-SO₂CH₃).
  • Interactions : Binds to cyclodextrins via hydrophobic and ionic forces (Kb ≈ 10³ M⁻¹), whereas methylsulfonyl derivatives rely on dipole-dipole interactions .
  • Applications : TNS is a fluorescent probe for membrane studies, while sulfonyl naphthalenes are less water-soluble and unsuitable for such roles .

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